Genisteína

Descripción general

Descripción

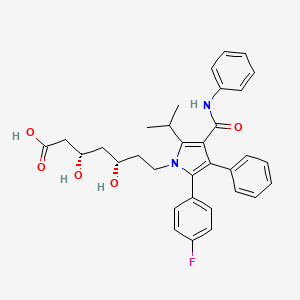

Genistein is a naturally occurring isoflavone, a type of flavonoid, predominantly found in soybeans and other legumes. It was first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family . Genistein is known for its estrogen-like functions, making it a phytoestrogen. It has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mecanismo De Acción

Target of Action

Genistein, a natural isoflavone found in soybeans and other legumes, has been shown to interact with several key targets in the body . These include Estrogen Receptor beta (ESR2) , DNA topoisomerase 2-alpha (TOP2A) , Protein-tyrosine kinase 2-beta (PTK2B) , Nuclear receptor coactivator 1 (NCOA1) , Estrogen receptor alpha (ESR1) , and Nuclear receptor coactivator 2 (NCOA2) . These targets play crucial roles in various cellular processes, including cell growth, cell cycle regulation, and signal transduction .

Mode of Action

Genistein interacts with its targets in several ways. It may inhibit cancer cell growth by blocking enzymes required for cell growth . Genistein may also decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell-specific genes . Furthermore, genistein has been shown to modulate receptor tyrosine kinase (RTKs) signal transduction and prevent the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Biochemical Pathways

Genistein affects several biochemical pathways. It has been shown to inhibit cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . Genistein also modulates the JAK/STAT3 axis by downregulating the expression of EGFR in certain cancer cells .

Pharmacokinetics

The pharmacokinetics of genistein, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied extensively . It is well known that genistein has low oral bioavailability, which may be due to low absorption and biotransformation processes . This low bioavailability is a challenge for developing genistein as a chemoprevention agent .

Result of Action

The molecular and cellular effects of genistein’s action are diverse. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties . Genistein can modulate various signaling pathways both at transcription and translation levels . It also has the potential to regulate key cellular pathways .

Action Environment

The action, efficacy, and stability of genistein can be influenced by various environmental factors. For instance, the intracellular Ca 2+ level can disrupt the activity of calcium-dependent kinases, affecting neurotransmitter release and the normal homeostasis of neuronal cells, leading to cognitive decline during aging

Aplicaciones Científicas De Investigación

Genistein has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of flavonoid chemistry and as a precursor in the synthesis of other bioactive compounds.

Biology: Genistein is studied for its effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and osteoporosis.

Análisis Bioquímico

Biochemical Properties

Genistein interacts with various enzymes, proteins, and other biomolecules. It is a full agonist of ERβ and, to a much lesser extent, a full agonist or partial agonist of ERα . It also inhibits several tyrosine kinases and topoisomerase . Genistein influences multiple biochemical functions in living cells .

Cellular Effects

Genistein has significant effects on various types of cells and cellular processes. It has been shown to inhibit cancer cell growth by blocking enzymes required for cell growth . Genistein also decreases cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell-specific genes .

Molecular Mechanism

Genistein exerts its effects at the molecular level through various mechanisms. It prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) explicitly either by the Akt pathway, Notch pathway, or by P53 . It also modulates receptor tyrosine kinase (RTKs) signal transduction .

Temporal Effects in Laboratory Settings

Genistein’s effects change over time in laboratory settings. It has been shown to have significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties

Dosage Effects in Animal Models

The effects of Genistein vary with different dosages in animal models. For example, genistein at all doses (4.5 mg/kg, 9.0 mg/kg, and 18.0 mg/kg per day, respectively) exerted improved bending strength and b-ALP limiting effects . Genistein administration did not exert superior effects on bone protection than nilestriol .

Metabolic Pathways

Genistein is involved in various metabolic pathways. It is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . Genistein also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .

Transport and Distribution

Genistein is transported and distributed within cells and tissues. It is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . These data suggested that genistein and genistin can participate in enterohepatic circulation .

Subcellular Localization

Genistein’s subcellular localization and its effects on activity or function are significant. Genistein affects the subcellular localization and expression level of β-catenin in normal cells . In untreated cells, β-catenin was located in the cytoplasm and/or nucleus, while in genistein-treated cells it was translocated near to the plasma membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, followed by oxidative cyclization . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrially, genistein is often extracted from soybeans. The extraction process involves defatting the soybeans, followed by hydrolysis to release genistein from its glycoside form, genistin . The hydrolysis is usually carried out using acid or enzymatic methods. The resulting genistein is then purified through various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: Genistein undergoes several types of chemical reactions, including:

Oxidation: Genistein can be oxidized to form various quinones and other oxidation products.

Reduction: Reduction of genistein typically leads to the formation of dihydro derivatives.

Substitution: Genistein can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of genistein, which can have different biological activities .

Comparación Con Compuestos Similares

- Daidzein

- Glycitein

- Biochanin A

Genistein’s multifaceted properties and wide range of applications make it a compound of significant interest in various fields of science and medicine.

Propiedades

IUPAC Name |

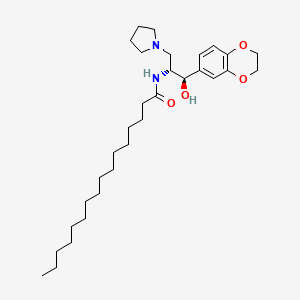

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022308 | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page. | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |

CAS No. |

446-72-0, 690224-00-1 | |

| Record name | Genistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-G 4660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | genistein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297-298 °C (slight decomposition), 301.5 °C | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)